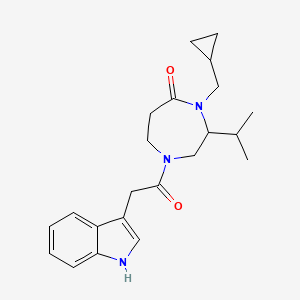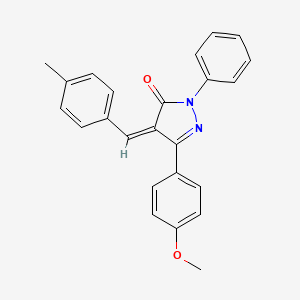
4-(cyclopropylmethyl)-1-(1H-indol-3-ylacetyl)-3-isopropyl-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(cyclopropylmethyl)-1-(1H-indol-3-ylacetyl)-3-isopropyl-1,4-diazepan-5-one is a chemical compound that belongs to the class of diazepines. It is commonly referred to as CP-154,526 and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
CP-154,526 acts as a selective antagonist of the CRF1 receptor, which is involved in the regulation of the stress response system. The binding of CRF to the CRF1 receptor leads to the activation of the hypothalamic-pituitary-adrenal (HPA) axis, resulting in the release of cortisol and other stress hormones. CP-154,526 blocks the binding of CRF to the CRF1 receptor, thereby reducing the activation of the HPA axis and the release of stress hormones.
Biochemical and Physiological Effects:
CP-154,526 has been shown to reduce anxiety-like behavior in animal models, indicating its potential as an anxiolytic agent. It has also been shown to have antidepressant-like effects in animal models, suggesting its potential as an antidepressant agent. CP-154,526 has been shown to modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
CP-154,526 has several advantages for lab experiments, including its high potency and selectivity for the CRF1 receptor. However, its limited solubility in water and its potential for off-target effects can pose challenges for experimental design. Additionally, the lack of human clinical trials limits the translation of preclinical findings to the clinic.
Future Directions
For research on CP-154,526 include the investigation of its potential therapeutic applications in the treatment of anxiety, depression, and stress-related disorders. Further studies are needed to elucidate the molecular mechanisms underlying its effects on neurotransmitter release and behavior. The development of more potent and selective CRF1 receptor antagonists may also lead to the discovery of novel anxiolytic and antidepressant agents. Finally, the translation of preclinical findings to the clinic through human clinical trials is necessary to determine the safety and efficacy of CP-154,526 as a therapeutic agent.
Synthesis Methods
CP-154,526 can be synthesized through a multi-step process that involves the reaction of indole-3-acetic acid with cyclopropylmethylamine to form the corresponding amide. This amide is then reacted with isopropylmagnesium chloride to yield the final product. The purity of the compound can be improved through recrystallization and chromatography techniques.
Scientific Research Applications
CP-154,526 has been extensively studied for its potential therapeutic applications in the treatment of anxiety, depression, and stress-related disorders. It acts as a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor, which is involved in the regulation of the stress response system. CP-154,526 has been shown to reduce anxiety-like behavior in animal models and has potential as a novel anxiolytic agent.
properties
IUPAC Name |
4-(cyclopropylmethyl)-1-[2-(1H-indol-3-yl)acetyl]-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-15(2)20-14-24(10-9-21(26)25(20)13-16-7-8-16)22(27)11-17-12-23-19-6-4-3-5-18(17)19/h3-6,12,15-16,20,23H,7-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBQRHRFYLIHPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2CC2)C(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-cyclopropyl-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B5400181.png)
![ethyl 1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B5400192.png)
![6-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5400199.png)
![N-butyl-N-isopropyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5400203.png)
![1-{3-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-3-oxopropyl}-1H-benzimidazole](/img/structure/B5400212.png)
![ethyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,6-dichlorophenoxy}acetate](/img/structure/B5400215.png)

![1-[1-(phenylsulfonyl)-4-piperidinyl]azepane oxalate](/img/structure/B5400243.png)
![3-[2-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5400250.png)

![7-butyryl-6-(2,3-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5400263.png)

![benzyl [(4,5,6-trimethylisoxazolo[5,4-b]pyridin-3-yl)oxy]acetate](/img/structure/B5400268.png)
